molecular formula C8H9N3O B7893892 (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No.: B7893892
M. Wt: 163.18 g/mol
InChI Key: RVIGFNZUEVPSER-UHFFFAOYSA-N
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Description

(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine rings in its structure imparts unique chemical properties that make it a valuable target for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, followed by methylation and reduction steps to yield the desired product. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF)

    Base: Potassium carbonate (K₂CO₃)

    Catalyst: Tetrabutylammonium bromide (TBAB)

    Temperature: Room temperature

    Reaction Time: 6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction of the imidazole ring to form dihydroimidazole derivatives using reducing agents like sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions at the pyridine ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)carboxylic acid.

    Reduction: Formation of (3-methyl-3H-dihydroimidazo[4,5-b]pyridin-2-yl)methanol.

    Substitution: Formation of various substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. For instance, as a c-MET kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and metastasis in cancer models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern on the imidazo[4,5-b]pyridine core This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

IUPAC Name

(3-methylimidazo[4,5-b]pyridin-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11-7(5-12)10-6-3-2-4-9-8(6)11/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIGFNZUEVPSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC2=C1N=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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